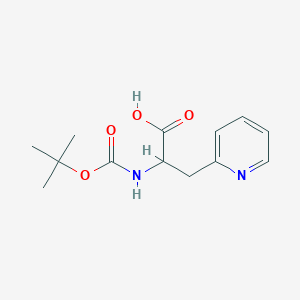

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid often involves the use of tert-butylcarbonyl-protected amino acids and pyridine derivatives. A notable method includes the reaction of 2-aminopyridine or 2-amino-3-methyphyridine with tert-butylcarbonyl anhydride, which produces 2-(N-tert-butoxycarbonylamino)pyridine derivatives through a one-step process. These compounds have shown significant inhibitory activities against various fungi, demonstrating the importance of this synthetic route (Shi et al., 2020).

Molecular Structure Analysis

The molecular structure of related tert-butylcarbonylamino compounds has been extensively studied. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized via the mixed anhydride method, was characterized and its crystal structure determined, exhibiting intermolecular hydrogen bonds of type C–H...O (Naveen et al., 2007). Similarly, derivatives of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid have been synthesized, with their structures confirmed by various spectroscopic methods and X-ray diffraction, demonstrating the versatility of the tert-butylcarbonylamino group in forming stable molecular structures (Ban et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving tert-butylcarbonylamino derivatives often include transformations like alkylation, amide formation, and coupling with amino acids or peptides. These reactions underscore the reactivity and functional group compatibility of the tert-butylcarbonyl protection strategy, which is crucial for synthesizing complex molecules (Hsiao, 1998).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(N-tert-butoxycarbonylamino) pyridine derivatives demonstrates their utility in organic chemistry, particularly in creating compounds with specific inhibitory activities against fungi. Shi et al. (2020) synthesized two derivatives and characterized them using techniques like X-ray diffraction and NMR, finding significant inhibitory activity against several fungi strains, including Pyricularia oryzae and Alternaria alternate Shi et al., 2020.

Pharmaceutical Applications

The compound and its derivatives find application in the synthesis of pharmaceuticals, such as in the creation of thiopeptide antibiotics. Bagley et al. (2004) reported the synthesis of a pyridine-containing domain of amythiamicin antibiotics in protected form, highlighting the compound's role in developing new antibiotic agents Bagley et al., 2004.

Heterocyclic Substituted α-Amino Acids

Adlington et al. (2000) utilized the alkynyl ketone functionality of a related compound to synthesize novel non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid. This work showcases the compound's versatility as a building block in synthesizing complex organic molecules with potential biological activity Adlington et al., 2000.

Inhibitors Development

Research by Hutchinson et al. (2009) into 5-lipoxygenase-activating protein inhibitors illustrates the use of pyridinyl propionic acid derivatives in developing molecules with potent inhibitory activity against leukotriene synthesis, which is relevant for treating asthma and allergic conditions Hutchinson et al., 2009.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404112 |

Source

|

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

CAS RN |

119434-71-8 |

Source

|

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)